molecular formula C10H18O2 B14617533 Ethyl 2,3,3-trimethylpent-4-enoate CAS No. 60066-57-1

Ethyl 2,3,3-trimethylpent-4-enoate

Cat. No.: B14617533
CAS No.: 60066-57-1
M. Wt: 170.25 g/mol
InChI Key: JMPOBIJJBNUTAV-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trimethylpent-4-enoate: is an organic compound belonging to the class of enoate esters It is characterized by the presence of an ethyl ester group attached to a branched alkene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,3-trimethylpent-4-enoate typically involves the esterification of 2,3,3-trimethylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2,3,3-trimethylpent-4-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form saturated esters or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2,3,3-trimethylpent-4-enoic acid or corresponding ketones.

    Reduction: Formation of ethyl 2,3,3-trimethylpentanoate or 2,3,3-trimethylpentanol.

    Substitution: Formation of amides, thioesters, or other substituted esters.

Scientific Research Applications

Chemistry: Ethyl 2,3,3-trimethylpent-4-enoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Medicine: The compound’s potential as a precursor for drug synthesis makes it of interest in medicinal chemistry. It can be used to create molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, flavors, and fragrances. Its ester functionality makes it suitable for use in various formulations.

Mechanism of Action

The mechanism of action of Ethyl 2,3,3-trimethylpent-4-enoate involves its interaction with molecular targets through its ester and alkene functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The alkene group can undergo addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

    Ethyl 2,3,3-trimethylbutanoate: Similar ester functionality but lacks the alkene group.

    Methyl 2,3,3-trimethylpent-4-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2,3,3-trimethylpent-4-enoic acid: The corresponding carboxylic acid of this compound.

Uniqueness: this compound is unique due to its combination of a branched alkene and an ester group

Properties

CAS No.

60066-57-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2,3,3-trimethylpent-4-enoate

InChI

InChI=1S/C10H18O2/c1-6-10(4,5)8(3)9(11)12-7-2/h6,8H,1,7H2,2-5H3

InChI Key

JMPOBIJJBNUTAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)(C)C=C

Origin of Product

United States

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